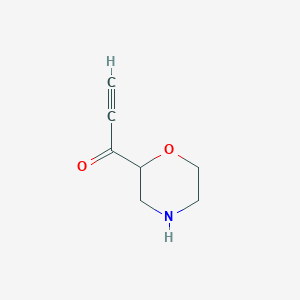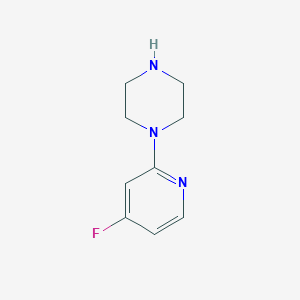
1-(4-Fluoropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoropyridin-2-yl)piperazine is a chemical compound that belongs to the class of fluorinated pyridines and piperazine derivatives. This compound is characterized by the presence of a fluorine atom on the pyridine ring and a piperazine moiety, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-Fluoropyridin-2-yl)piperazine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoropyridine with piperazine under basic conditions. The reaction typically employs a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of catalytic systems and green chemistry principles can enhance the sustainability of the production process .
Chemical Reactions Analysis
1-(4-Fluoropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield corresponding amines.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Fluoropyridin-2-yl)piperazine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the development of radiolabeled tracers for positron emission tomography (PET) imaging, aiding in the study of neurological diseases.
Chemical Biology: It serves as a probe in the investigation of protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and materials science for the development of novel polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-yl)piperazine is largely dependent on its specific application. In medicinal chemistry, the compound may act as a ligand for various receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The piperazine moiety contributes to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
1-(4-Fluoropyridin-2-yl)piperazine can be compared with other fluorinated pyridine derivatives and piperazine-containing compounds:
1-(2-Fluoropyridin-4-yl)piperazine: Similar in structure but with the fluorine atom at a different position on the pyridine ring, leading to variations in reactivity and biological activity.
1-(3-Fluoropyridin-2-yl)piperazine:
1-(2-Trifluoromethylpyridin-4-yl)piperazine: Contains a trifluoromethyl group, which significantly alters its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12FN3 |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H12FN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
InChI Key |
HEZSFSBXDQPVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750130.png)

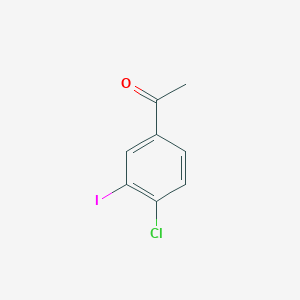
![[1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11750159.png)
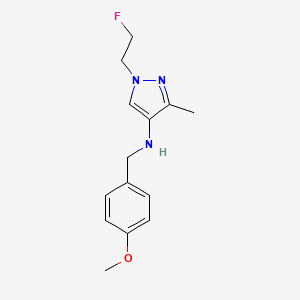
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750174.png)
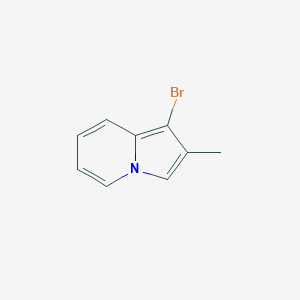
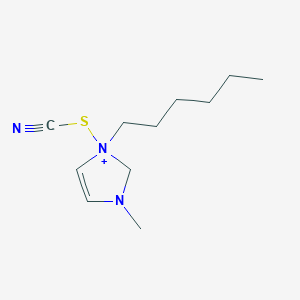
![1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750202.png)
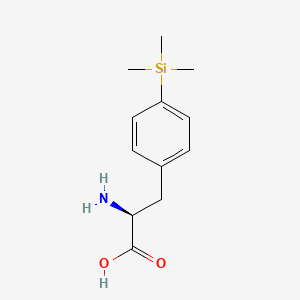
![2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11750220.png)
![4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11750228.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B11750231.png)
